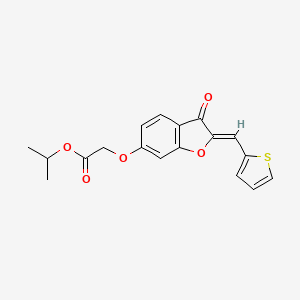

(Z)-isopropyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Beschreibung

Eigenschaften

IUPAC Name |

propan-2-yl 2-[[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl]oxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5S/c1-11(2)22-17(19)10-21-12-5-6-14-15(8-12)23-16(18(14)20)9-13-4-3-7-24-13/h3-9,11H,10H2,1-2H3/b16-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIPRJJSTOYSKHZ-SXGWCWSVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CS3)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CS3)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(Z)-isopropyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, focusing on its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The synthesis of (Z)-isopropyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves the reaction of benzofuran derivatives with thiophenes and isopropanol under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antioxidant Activity

Recent studies have indicated that compounds with similar structures exhibit significant antioxidant properties. The antioxidant activity can be measured using various assays such as DPPH radical scavenging and ABTS assays. For instance, compounds derived from benzofuran have shown strong radical scavenging abilities, suggesting that (Z)-isopropyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate may also possess similar properties.

Enzyme Inhibition

Research has highlighted the potential of benzofuran derivatives as inhibitors of monoamine oxidase (MAO), an enzyme associated with neurodegenerative diseases. The inhibition studies reveal that certain derivatives exhibit selective inhibition towards MAO-A over MAO-B, which is crucial for developing treatments for disorders like depression and anxiety .

| Compound | MAO-A Inhibition IC50 (µM) | MAO-B Inhibition IC50 (µM) |

|---|---|---|

| Compound A | 5.0 | 20.0 |

| Compound B | 10.0 | 25.0 |

| (Z)-isopropyl 2... | TBD | TBD |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of (Z)-isopropyl 2... against various cancer cell lines. The results suggest that while some derivatives exhibit moderate cytotoxic effects, they also demonstrate selectivity towards cancer cells over normal cells, indicating a potential therapeutic window .

Case Studies

- Case Study on Neuroprotective Effects : A study investigating the neuroprotective effects of benzofuran derivatives showed that these compounds could reduce oxidative stress in neuronal cell cultures. The protective mechanism was attributed to their ability to scavenge free radicals and inhibit MAO activity.

- Case Study on Anti-inflammatory Activity : Another research focused on the anti-inflammatory properties of similar compounds revealed that they could inhibit pro-inflammatory cytokines in cellular models, suggesting a potential application in treating inflammatory diseases.

Research Findings

The biological activity of (Z)-isopropyl 2... has been supported by various in vitro studies demonstrating its potential as:

- Antioxidant Agent : Effective in scavenging free radicals.

- Enzyme Inhibitor : Selectively inhibits MAO-A.

- Cytotoxic Agent : Shows promise against cancer cell lines with a favorable safety profile.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Properties

Thiophene derivatives, including those similar to (Z)-isopropyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate, have been shown to exhibit significant anti-inflammatory effects. Studies indicate that compounds with thiophene rings can inhibit pro-inflammatory cytokines such as TNF-α and IL-8, as well as pathways involving ERK and NF-ĸB, which are crucial in inflammatory responses .

Antimicrobial Activity

The presence of the thiophene moiety in this compound suggests potential antimicrobial activity. Thiophene-based compounds have been reported to possess antifungal and antibacterial properties, making them suitable candidates for further exploration in the development of new antimicrobial agents .

Anticancer Potential

Benzofuran derivatives have been investigated for their anticancer activities. Compounds similar to (Z)-isopropyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The integration of both thiophene and benzofuran structures could enhance these effects.

Synthesis and Chemical Properties

The synthesis of (Z)-isopropyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate involves several steps that include the formation of the benzofuran core and subsequent modifications to introduce the thiophene moiety. The compound's chemical properties suggest good solubility in organic solvents, which is beneficial for pharmaceutical formulations.

Case Studies and Research Findings

| Study | Findings | Applications |

|---|---|---|

| Ma et al. | Demonstrated anti-inflammatory effects in THP-1 monocytes with thiophene derivatives | Potential for treating inflammatory diseases |

| Gaines et al. | Investigated CXCR4 receptor antagonists derived from thiophene | Implications for treating irritable bowel disease |

| Kumar et al. | Found significant PLA2 inhibition with specific thiophene derivatives | Possible use in pain management therapies |

These studies underline the therapeutic potential of compounds featuring both thiophene and benzofuran structures.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a class of 3-oxo-2,3-dihydrobenzofuran derivatives with variable substituents at the 2- and 6-positions. Below is a comparative analysis with structurally similar analogs:

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent at 2-Position | Substituent at 6-Position | Key Features |

|---|---|---|---|---|---|

| (Z)-Isopropyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate | C₁₉H₁₈O₅S | ~382.4 | Thiophen-2-ylmethylene | Isopropyl ester | Z-configuration; sulfur-containing aromatic |

| Isopropyl 2-((2Z)-2-[(2-methyl-2H-chromen-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yloxy)acetate | C₂₅H₂₂O₆ | ~434.4 | 2-Methylchromene-derived methylene | Isopropyl ester | Extended π-system from chromene moiety |

| Propan-2-yl 2-[[(2Z)-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-1-benzofuran-6-yl]oxy]acetate | C₂₃H₂₀O₅ | ~400.4 | (E)-3-Phenylprop-2-enylidene | Isopropyl ester | Conjugated diene system; increased rigidity |

| Benzyl 2-[[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | C₂₃H₁₈O₅S | ~406.5 | 3-Methylthiophen-2-ylmethylene | Benzyl ester | Enhanced lipophilicity (benzyl group) |

| Methyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | C₂₂H₂₂O₅ | ~390.4 | 4-tert-Butylphenylmethylene | Methyl ester | Bulky tert-butyl group; improved steric hindrance |

Key Structural Differences and Implications

Chromene (in the 2-methylchromene analog) extends conjugation, which may redshift UV-Vis absorption spectra, relevant for photochemical applications .

Ester Group at 6-Position :

- Isopropyl esters (target compound) offer moderate lipophilicity (logP ~3–4), balancing solubility and membrane permeability.

- Benzyl esters (e.g., 620548-40-5) increase molecular weight and lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

- Methyl esters (e.g., 620547-56-0) are smaller and more polar, favoring metabolic hydrolysis and shorter half-lives .

Stereochemical Considerations :

- The Z-configuration in the target compound contrasts with E-isomers (e.g., in ZINC5789795), which alters spatial orientation and may impact intermolecular interactions or receptor binding .

Hypothesized Bioactivity Trends

- Thiophene-containing derivatives (e.g., target compound) may exhibit enhanced antimicrobial activity due to sulfur’s electronegativity and redox activity .

- Chromene-substituted analogs could display anti-inflammatory properties, as chromene derivatives are known inhibitors of cyclooxygenase (COX) enzymes .

- Benzyl ester derivatives might show improved pharmacokinetic profiles in drug delivery systems due to increased lipophilicity .

Q & A

Basic: What synthetic strategies are effective for constructing the benzofuran and thiophene moieties in this compound?

The benzofuran core can be synthesized via [3,3]-sigmatropic rearrangement followed by aromatization, as demonstrated in cascade reactions using NaH/THF-mediated conditions for phenolic intermediates . For the thiophene moiety, benzoylisothiocyanate-mediated cyclization in 1,4-dioxane under ambient conditions is effective, though stoichiometric control of reactants is critical to avoid byproducts . Key steps include protecting hydroxyl groups (e.g., benzyloxy) to prevent undesired side reactions during coupling .

Basic: Which functional groups in this compound require specialized characterization techniques?

The Z-configuration of the thiophen-2-ylmethylene group necessitates stereochemical validation via NOESY NMR or X-ray crystallography. The 3-oxo group in the dihydrobenzofuran system can form hydrogen bonds, impacting solubility and reactivity, which should be analyzed via IR spectroscopy or computational electrostatic potential mapping . The isopropyl ester’s conformational flexibility may influence crystallinity, requiring differential scanning calorimetry (DSC) for phase characterization .

Basic: What analytical methods are recommended for confirming structural integrity?

- X-ray crystallography : Resolves stereochemical ambiguities, as shown in studies of structurally similar 2-[(3-oxo-1-benzofuran-6-yl)oxy]acetonitrile .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns of the ester group.

- NMR (¹H/¹³C, DEPT, HSQC) : Distinguishes coupling between the thiophene protons and the benzofuran oxygen .

Advanced: How can researchers optimize the Z-isomer selectivity during synthesis?

Use steric hindrance-controlled conditions : Introduce bulky substituents (e.g., isopropyl) to favor the Z-isomer via kinetic control. Polar solvents like DMF may stabilize transition states through dipole interactions, as seen in analogous thiazolidinone syntheses . Monitor reaction progress using in-situ Raman spectroscopy to detect isomerization thresholds .

Advanced: How should contradictory data on synthetic yields (e.g., 60% vs. 85%) be resolved?

Contradictions often arise from protecting group strategies or catalyst loading . For example, NaH-mediated deprotonation in THF () may underperform compared to K₂CO₃/DMF systems due to incomplete activation of phenolic intermediates . Systematic optimization of reaction time (e.g., 6–8 hours vs. overnight) and stoichiometric ratios (e.g., 1:1 vs. 1:1.2) is recommended, with DOE (Design of Experiments) frameworks to identify critical factors .

Advanced: What computational tools predict the compound’s physicochemical properties for drug discovery?

Discovery Studio (DS) : Simulates interactions with biological targets (e.g., histamine or serotonin receptors) via docking modules . DFT calculations (e.g., Gaussian 09) model the electronic effects of the thiophene ring’s π-conjugation on redox stability . Molecular dynamics (MD) : Predicts solubility by analyzing the isopropyl ester’s hydrophobic interactions in aqueous environments .

Advanced: What pharmacological mechanisms are hypothesized for this compound’s heterocyclic framework?

The benzofuran-thiophene hybrid may inhibit cyclooxygenase-2 (COX-2) or modulate GPCRs (e.g., serotonin receptors) due to structural similarity to known bioactive heterocycles . In vitro assays should assess COX-2 inhibition via ELISA and GPCR binding via radioligand displacement. The 3-oxo group’s hydrogen-bonding capacity could enhance target affinity, as observed in thrombin inhibitors .

Advanced: How can regioselectivity challenges in heterocyclic coupling reactions be addressed?

Use directed ortho-metalation (DoM) strategies: A directing group (e.g., methoxy) on the benzofuran ring guides palladium-catalyzed C–H activation for coupling with thiophene derivatives . Alternatively, microwave-assisted synthesis reduces side reactions by accelerating kinetic pathways, as demonstrated in chromen-7-yloxy acetamide syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.